DNP-AU-NHS
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Overview
Description
The compound 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione, commonly known as DNP-AU-NHS, is a yellow solid with a molecular weight of 464.48 g/mol . It is a derivative of N-hydroxysuccinimide and is used in various chemical and biological applications due to its ability to form stable amide bonds with primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione involves the reaction of 2,4-dinitroaniline with 11-bromoundecanoic acid to form an intermediate, which is then reacted with N-hydroxysuccinimide to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form stable amide bonds.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and bases such as triethylamine.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: The major products are amide derivatives.
Reduction Reactions: The major products are amino derivatives.
Scientific Research Applications
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione involves the formation of stable amide bonds with primary amines. This reaction occurs through the activation of the carboxyl group by N-hydroxysuccinimide, which facilitates nucleophilic attack by the amine . The molecular targets include proteins and peptides with accessible primary amine groups .
Comparison with Similar Compounds
Similar Compounds
N-hydroxysuccinimide esters: These compounds share similar reactivity with primary amines.
2,4-dinitrophenyl derivatives: These compounds also contain nitro groups that can undergo reduction reactions.
Uniqueness
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione is unique due to its combination of a long aliphatic chain, a dinitroaniline moiety, and an N-hydroxysuccinimide ester, which provides it with distinct reactivity and applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-(2,4-dinitroanilino)undecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O8/c26-19-12-13-20(27)23(19)33-21(28)9-7-5-3-1-2-4-6-8-14-22-17-11-10-16(24(29)30)15-18(17)25(31)32/h10-11,15,22H,1-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJJPRUNHLLZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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